N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide
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Overview
Description
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide, also known as W7, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of calmodulin, a protein that plays a crucial role in many cellular processes. W7 has been extensively studied for its potential therapeutic applications, as well as its use as a tool for investigating the mechanisms of various physiological processes.
Scientific Research Applications
Versatility in Synthesis
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide and its derivatives play a significant role in organic synthesis. For instance, 2- and 4-Nitrobenzenesulfonamides, closely related to this compound, demonstrate versatility in the preparation of secondary amines and in the protection of amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides in nearly quantitative yields and can be deprotected to give secondary amines in high yields (Fukuyama et al., 1995).
Applications in Medicinal Chemistry
In medicinal chemistry, nitrobenzenesulfonamide derivatives, including those related to this compound, have shown potential as hypoxic cell selective cytotoxic agents. These compounds exhibit preferential toxicity towards hypoxic cancer cells in vitro, suggesting their potential in cancer therapy (Saari et al., 1991).
Role in Chemical Transformations
Nitrobenzenesulfonamides are crucial intermediates in various chemical transformations. Their applications in solid-phase synthesis are noteworthy, as they facilitate the creation of diverse privileged scaffolds, highlighting their importance in the exploration of chemical space (Fülöpová & Soural, 2015).
Biofilm Inhibition and Cytotoxicity
Some nitrobenzenesulfonamides, structurally related to this compound, have demonstrated biofilm inhibitory action against bacterial strains such as Escherichia coli and Bacillus subtilis. They also display mild cytotoxicity, indicating their potential in addressing bacterial biofilms and related applications (Abbasi et al., 2020).
Mechanism of Action
Target of Action
N-Ethyl-4-hydroxy-3-nitrobenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a potential target for antiproliferative agents .
Mode of Action
The compound interacts with CA IX through its sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding inhibits the enzyme’s activity, disrupting the conversion of carbon dioxide to bicarbonate and protons . The inhibition of CA IX can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the pH regulation in tumor cells . Normally, CA IX contributes to the acidic extracellular environment and alkaline intracellular pH typical of many tumor cells. This pH gradient is crucial for tumor cell survival and proliferation . By inhibiting CA IX, this compound disrupts this pH regulation, potentially leading to the death of tumor cells .
Result of Action
The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation . This is due to the disruption of the pH regulation in the tumor cells, which is crucial for their survival .
Properties
IUPAC Name |
N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-2-9-16(14,15)6-3-4-8(11)7(5-6)10(12)13/h3-5,9,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMRLBVAKNCFJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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